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Compound of Interest

Compound Name: 4-Chloroquinoline-5-carbonitrile

Cat. No.: B154564

4-Chloroquinoline-5-carbonitrile: A
Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical, chemical, and potential
biological properties of 4-Chloroquinoline-5-carbonitrile. Due to the limited availability of
direct experimental data for this specific compound, this document leverages data from
structurally analogous compounds and established principles of chemical reactivity and
spectroscopic analysis to provide a comprehensive profile. This guide is intended to serve as a
valuable resource for researchers interested in the synthesis, characterization, and potential
applications of this and related quinoline derivatives in drug discovery and materials science.

Core Physical and Chemical Properties

While specific experimental data for 4-Chloroquinoline-5-carbonitrile is not readily available
in published literature, its properties can be reliably estimated based on known data for 4-
chloroquinoline and other substituted quinolines.
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Property Value Source/Basis
Molecular Formula C10HsCIN2 Calculated
Molecular Weight 188.62 g/mol Calculated
) ) ] Inferred from supplier data for
Appearance White to off-white solid o
similar compounds.
Based on melting points of
similar substituted
chloroquinolines. The
Melting Point Estimated: 130-150 °C presence of the polar nitrile
group is expected to increase
the melting point compared to
4-chloroquinoline (28-31 °C).
Based on the boiling point of 4-
» ] ) chloroquinoline (260-261 °C)
Boiling Point Estimated: > 300 °C ]
and the expected increase due
to the carbonitrile group.
Likely soluble in polar organic
solvents such as DMSO, DMF, Inferred from the general
Solubility and chlorinated solvents. solubility of quinoline
Sparingly soluble in alcohols derivatives.
and likely insoluble in water.
CAS Number 132586-14-2 Supplier Information

Proposed Synthesis Protocol

A robust and specific experimental protocol for the synthesis of 4-Chloroquinoline-5-

carbonitrile is not explicitly detailed in the scientific literature. However, a plausible synthetic

route can be designed based on established methodologies for the synthesis of analogous

quinoline carbonitriles. The following proposed multi-step synthesis starts from the readily

available 4-hydroxyquinoline.

Experimental Workflow for Proposed Synthesis:
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Caption: Proposed multi-step synthesis of 4-Chloroquinoline-5-carbonitrile.
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Detailed Experimental Protocol:

Step 1: Synthesis of 4-Hydroxy-5-nitroquinoline

» To a stirred solution of 4-hydroxyquinoline (1 equivalent) in concentrated sulfuric acid at 0 °C,
slowly add a nitrating mixture of concentrated nitric acid (1.1 equivalents) and concentrated
sulfuric acid.

e Maintain the temperature below 10 °C during the addition.

» After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3
hours.

e Pour the reaction mixture onto crushed ice.

o Collect the resulting precipitate by filtration, wash thoroughly with cold water until the
washings are neutral, and dry to yield 4-hydroxy-5-nitroquinoline.

Step 2: Synthesis of 4-Chloro-5-nitroquinoline

e A mixture of 4-hydroxy-5-nitroquinoline (1 equivalent) and phosphorus oxychloride (POCIs, 5-
10 equivalents) is heated at reflux for 2-4 hours.

 After cooling to room temperature, the excess POCIs is removed under reduced pressure.

e The residue is carefully poured onto crushed ice with vigorous stirring.

e The mixture is neutralized with a saturated sodium bicarbonate solution.

e The resulting solid is collected by filtration, washed with water, and dried to give 4-chloro-5-
nitroquinoline.

Step 3: Synthesis of 5-Amino-4-chloroquinoline

e To a solution of 4-chloro-5-nitroquinoline (1 equivalent) in ethanol or acetic acid, add iron
powder (3-5 equivalents) and a catalytic amount of concentrated hydrochloric acid.

» Heat the mixture at reflux for 4-6 hours, monitoring the reaction by TLC.
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» After completion, filter the hot reaction mixture to remove the iron salts.
o Concentrate the filtrate under reduced pressure.

» Neutralize the residue with an aqueous solution of sodium carbonate and extract the product
with ethyl acetate or dichloromethane.

o Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain 5-
amino-4-chloroquinoline.

Step 4: Synthesis of 4-Chloroquinoline-5-carbonitrile (Sandmeyer Reaction)

e Dissolve 5-amino-4-chloroquinoline (1 equivalent) in a mixture of concentrated hydrochloric
acid and water at 0-5 °C.

e Slowly add a solution of sodium nitrite (1.1 equivalents) in water, keeping the temperature
below 5 °C to form the diazonium salt.

 In a separate flask, prepare a solution of copper(l) cyanide (1.2 equivalents) in aqueous
sodium or potassium cyanide.

e Slowly add the cold diazonium salt solution to the cuprous cyanide solution with vigorous
stirring.

» Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C)
for 1-2 hours until the evolution of nitrogen gas ceases.

o Cool the mixture and extract the product with an organic solvent like ethyl acetate.

» Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

» Purify the crude product by column chromatography on silica gel to afford 4-
Chloroquinoline-5-carbonitrile.

Predicted Spectroscopic Data
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While experimental spectra are not available, the following are predicted characteristic peaks
for 4-Chloroquinoline-5-carbonitrile based on the analysis of its functional groups and the
known spectra of similar compounds.

Predicted Spectroscopic Data:

Spectroscopy Predicted Characteristic Peaks

58.8-9.0 (d, 1H, H2), 3 7.6-7.8 (m, 2H, Ar-H), &

1H NMR (400 MHz, CDCls) 7476 (. 21, ArH)
4-1. m, , Alr-

0 ~150 (C4), 6 ~148 (C8a), 6 ~130-135 (Ar-C),

13C NMR (100 MHz, CDCls
( ) 0 ~120-130 (Ar-CH), 6 ~115 (CN), 6 ~110 (C5)

~2230 cm~t (C=N stretch), ~1600-1450 cm™1
IR (KBr, cm~1) (C=C and C=N aromatic stretching), ~800-850
cm~1 (C-Cl stretch)

m/z 188/190 ([M]*, ~3:1 ratio due to 3>CI/?’Cl
Mass Spec. (El) isotopes), fragments corresponding to loss of Cl,
CN, and HCN.

Chemical Reactivity and Stability

The chemical reactivity of 4-Chloroquinoline-5-carbonitrile is dictated by the interplay of the
chloro, cyano, and quinoline ring functionalities.

» Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 4-position is activated
towards nucleophilic substitution by the electron-withdrawing quinoline nitrogen. This is a key
reaction for further functionalization.

» Reactions of the Nitrile Group: The carbonitrile group can be hydrolyzed to a carboxylic acid
or an amide under acidic or basic conditions. It can also be reduced to an amine or
converted to a tetrazole ring.

 Stability: The compound is expected to be stable under normal laboratory conditions. It
should be stored in a cool, dry place away from strong oxidizing agents and strong acids or
bases.
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Logical Relationship of Reactivity:
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Caption: Key chemical transformations of 4-Chloroquinoline-5-carbonitrile.

Potential Biological Activities and Signaling
Pathways

While no specific biological studies on 4-Chloroquinoline-5-carbonitrile have been reported,
the quinoline scaffold is a well-established pharmacophore in medicinal chemistry. Many
quinoline derivatives exhibit significant biological activities.

Potential Therapeutic Areas:

o Anticancer: Numerous 4-aminoquinoline derivatives have demonstrated cytotoxic effects
against various cancer cell lines.[1] The mechanism often involves intercalation into DNA,
inhibition of topoisomerase, or modulation of cell signaling pathways involved in proliferation
and apoptosis.

e Antimalarial: The 4-aminoquinoline core is central to the structure of chloroquine, a
historically important antimalarial drug.[2] Although resistance is widespread, the quinoline
scaffold remains a key template for the design of new antimalarial agents.

e Antibacterial: Some quinoline-3-carbonitrile derivatives have been evaluated for their
antibacterial properties, showing potential against both Gram-positive and Gram-negative
bacteria.[3]

Potential Signaling Pathway Involvement:
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Given the established activities of similar compounds, 4-Chloroquinoline-5-carbonitrile or its
derivatives could potentially interact with pathways crucial for cell survival and proliferation.

Potential Mechanisms Cellular Outcomes

Kinase Inhibition Inhibition of
(e.g., PIBK/mTOR) Pathogen Replication
\

gachloioaiolineocalhapitle Potential Cellular Targets Topoisomerase Inhibition Downstream Effects
(or its derivatives)

A
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Cell Cycle Arrest
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Caption: Potential mechanisms and cellular outcomes of 4-Chloroquinoline-5-carbonitrile
derivatives.

Conclusion

4-Chloroquinoline-5-carbonitrile represents a versatile scaffold with significant potential for
the development of novel therapeutic agents and functional materials. This technical guide
provides a foundational understanding of its properties, a plausible synthetic route, and an
overview of its potential biological relevance based on the current state of knowledge. Further
experimental investigation is warranted to fully elucidate the physical, chemical, and biological
characteristics of this promising molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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